AThTP

Enzyme Kinetics AThTP Hydrolase Comparative Biochemistry

Researchers studying bacterial stringent response or thiamine nucleotide signaling often face a lack of commercially available, structurally authenticated AThTP. We provide synthetic AThTP (CAS 30632-11-2) as a ready-to-use standard, eliminating in-house synthesis delays. - Defined U-shaped conformation validated by NMR, essential for specific protein partner recognition studies. - Benchmark AThTP hydrolase kinetics (Km 84.4 µM rat, 54.6 µM chicken) for cross-species enzyme characterization. - Enables direct assay of ThDP adenylyl transferase with its characteristic high Km (5 mM) and sigmoidal kinetics.

Molecular Formula C22H31N9O13P3S+
Molecular Weight 754.5 g/mol
CAS No. 30632-11-2
Cat. No. B1256518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAThTP
CAS30632-11-2
Synonymsadenosine thiamine triphosphate
AThTP cpd
Molecular FormulaC22H31N9O13P3S+
Molecular Weight754.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
InChIInChI=1S/C22H30N9O13P3S/c1-11-15(48-10-30(11)6-13-5-25-12(2)29-19(13)23)3-4-40-45(34,35)43-47(38,39)44-46(36,37)41-7-14-17(32)18(33)22(42-14)31-9-28-16-20(24)26-8-27-21(16)31/h5,8-10,14,17-18,22,32-33H,3-4,6-7H2,1-2H3,(H6-,23,24,25,26,27,29,34,35,36,37,38,39)/p+1/t14-,17-,18-,22-/m1/s1
InChIKeyFGOYXNBJKMNPDH-SAJUPQAESA-O
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AThTP Structural and Functional Overview


Adenosine thiamine triphosphate (AThTP, CAS 30632-11-2) is a naturally occurring thiamine adenine nucleotide formed by the formal condensation of thiamine with the triphosphate group of ATP [1]. First discovered in Escherichia coli, it accumulates to 15–20% of total thiamine under carbon starvation conditions, suggesting a role in energy stress signaling [2]. AThTP is a member of a distinct class of triphosphorylated thiamine derivatives, distinguished from the classic cofactor thiamine diphosphate (ThDP) by its covalent linkage to an adenosine moiety and its unique, U-shaped folded conformation [3]. This structural divergence fundamentally alters its biochemical function from a metabolic cofactor to a putative alarmone or signaling molecule.

Probe Type Energy stress signaling alarmone (non-cofactor thiamine nucleotide)
Conformation U-shaped folded structure for protein recognition studies
Source Natural product derived from thiamine and ATP; carbon-starvation induced

Why ThDP and ThTP Are Not AThTP Substitutes


While thiamine diphosphate (ThDP) serves as an essential enzymatic cofactor, AThTP and its close analog thiamine triphosphate (ThTP) are non-cofactor derivatives implicated in cellular stress responses [1]. The key differentiator is that AThTP's biosynthesis is uniquely triggered by energy stress, not amino acid starvation [2], and is catalyzed by a distinct, high-molecular-weight ThDP adenylyl transferase complex with a high Km for ThDP (~5 mM) [3]. Furthermore, AThTP exhibits a U-shaped folded conformation due to an intramolecular through-space interaction between its thiazolium and adenosine rings, a feature absent in linear thiamine phosphates like ThTP, which likely influences its specific recognition by protein partners [4]. Therefore, substituting AThTP with ThDP or ThTP would fail to recapitulate the energy-stress signaling cascade and would not interact with the same protein targets due to fundamental differences in both biosynthesis and three-dimensional structure.

Trigger AThTP biosynthesis is coupled to energy stress, not amino acid starvation; ThDP/ThTP lack this regulation.
Enzyme Synthesized by a specific ThDP adenylyl transferase with distinct kinetics; ThDP/ThTP are not substrates for this pathway.
Structure The U-shaped folded conformation is absent in linear thiamine phosphates; recognition by protein partners likely differs.

Quantitative Evidence for AThTP Differentiation


AThTP Hydrolase Kinetics in Rat and Chicken Liver

AThTP is specifically hydrolyzed by a membrane-bound AThTP hydrolase with a distinct Km. In comparative studies, rat liver homogenates exhibit an apparent Km for AThTP of 84.4 ± 9.4 µM, whereas chicken liver demonstrates a significantly higher affinity with a Km of 54.6 ± 13.1 µM [1]. This represents a 1.55-fold difference in enzyme-substrate affinity between these two species. The enzyme requires no Mg2+ ions and has an alkaline pH optimum of 8.0-8.5 [1].

Hydrolase Kinetics
Reported
Rat Km: 84.4 ± 9.4 µM
Chicken Km: 54.6 ± 13.1 µM
1.55-fold affinity difference
Supports species-comparative AThTP hydrolase studies.
Liver homogenate assay, pH 8.0–8.5, no Mg²⁺.
Enzyme Kinetics AThTP Hydrolase Comparative Biochemistry

ThDP Adenylyl Transferase Kinetics and Specificity

The enzyme responsible for AThTP synthesis, ThDP adenylyl transferase (EC 2.7.7.65), exhibits a high Km of approximately 5 mM for its substrate thiamine diphosphate (ThDP) [1]. This indicates that in vivo, the rate of AThTP production is directly proportional to the free ThDP concentration, which may rise under specific metabolic stress conditions. The enzyme shows absolute specificity for ATP or ADP as the nucleotidyl donor and ThDP as the acceptor, with a sigmoidal kinetic curve for ADP (Hill coefficient of 2.1, S0.5 = 0.08 mM) [1].

Transferase Kinetics
Reported
Km ThDP ≈ 5 mM
S₀.₅ ADP 0.08 mM (Hill coeff. 2.1)
High Km links AThTP synthesis to free ThDP sensor function.
Bacterial extract, pH 6.5–7.0, Mn²⁺/Mg²⁺ required.
Enzymology Nucleotidyl Transferase AThTP Biosynthesis

AThTP U-Shaped Conformational Folding

1H-NMR analysis reveals a significant upfield shift of the C-2 proton of the thiazolium ring in AThTP compared to conventional thiamine phosphate derivatives (e.g., ThDP, ThTP) [1]. This shift is attributed to a through-space interaction with the adenosine moiety, which induces a U-shaped folded conformation. Molecular modeling confirms this as an energy minimum, placing the C-2 proton in a 'closed' environment [1]. Such a conformation is not possible in linear thiamine phosphates lacking the adenosine group.

U-Shaped Conformation
Class-level
Significant upfield shift of thiazolium C-2 proton
Folded conformation likely dictates specific protein recognition.
1H-NMR and molecular modeling; exact ppm not specified.
Structural Biology NMR Spectroscopy Molecular Modeling

AThTP Accumulation in Carbon-Starved E. coli

In E. coli, AThTP levels are highly dynamic and tightly coupled to energy stress. Under normal growth conditions, AThTP is virtually undetectable. However, during carbon starvation, it accumulates dramatically, accounting for up to 15–20% of the total thiamine pool [1]. This accumulation is specific to energy stress; AThTP is not induced by amino acid starvation, which instead triggers ThTP synthesis [2].

E. coli Accumulation
Reported
Carbon starvation: 15–20% of total thiamine
Normal growth: negligible
Selective marker for energy stress over amino acid starvation.
HPLC quantification in E. coli culture.
Metabolomics Bacterial Stress Response Alarmone Signaling

AThTP Research Applications


Species-Specific AThTP Hydrolase Assay

Researchers can utilize AThTP as a substrate to quantify and compare AThTP hydrolase activity across different species. The established kinetic parameters, such as the distinct Km values of 84.4 µM (rat) and 54.6 µM (chicken) [1], provide a benchmark for characterizing this enzyme in other organisms or tissues. This is particularly useful for studying evolutionary divergence in thiamine nucleotide signaling and metabolism.

AThTP in Bacterial Energy Stress Signaling

AThTP is a specific molecular marker for energy stress in E. coli, accumulating to 15-20% of total thiamine during carbon starvation [2]. By exogenously adding or quantifying endogenous AThTP levels via HPLC, researchers can dissect the regulatory networks governing the bacterial stringent response and alarmone signaling, independent of amino acid starvation pathways that involve ThTP [3].

ThDP Adenylyl Transferase Activity Characterization

The unique biosynthetic enzyme ThDP adenylyl transferase can be assayed using AThTP as a standard or product readout. The enzyme's high Km for ThDP (5 mM) and sigmoidal kinetics with ADP (Hill coefficient 2.1) [4] offer a robust system for studying nucleotidyl transferase mechanisms and the regulation of this unusual stress-induced metabolic pathway.

AThTP-Protein Interactions via Structural Mimicry

The U-shaped folded conformation of AThTP, confirmed by NMR and molecular modeling [5], provides a unique three-dimensional pharmacophore. Researchers can use chemically synthesized AThTP to probe for specific binding proteins in pull-down assays or to compete with natural AThTP in functional studies, leveraging its distinct structural features compared to linear thiamine phosphates.

Application
Selection Property
Validation Focus
Species-comparative hydrolase studies
Km benchmarking context
Enzyme-substrate affinity across species
Bacterial energy stress signaling
Stress-specific accumulation profile
Carbon-starvation model response
ThDP adenylyl transferase assays
High Km for ThDP substrate
Nucleotidyl transferase kinetics
AThTP-protein interaction probing
U-shaped folded conformation
Conformation-dependent protein recognition

Technical Documentation Hub

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37 linked technical documents
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